4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
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Overview
Description
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is a monovalent polyether antibiotic of the spiroketal type. It is isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. This compound exhibits significant activity against gram-positive bacteria and has a high affinity for monovalent cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is primarily obtained through fermentation. The fermentation process involves culturing Streptomyces cinnamonensis subsp. urethanofaciens under specific conditions to produce the antibiotic. The fermentation broth is then processed to isolate and purify the compound.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation. The fermentation broth is subjected to pH adjustments, centrifugation, and filtration to obtain a concentrated solution of the antibiotic. This solution is further purified using various chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the antibiotic, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of polyether antibiotics.
Biology: It is used to study the biological activity and mechanisms of action of antibiotics against gram-positive bacteria.
Medicine: It has potential therapeutic applications in treating infections caused by gram-positive bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid involves its ability to bind to monovalent cations, disrupting the ion balance within bacterial cells. This disruption leads to the inhibition of essential cellular processes, ultimately resulting in the death of the bacteria. The molecular targets of this compound include ion channels and transporters involved in maintaining cellular ion homeostasis .
Comparison with Similar Compounds
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is similar to other polyether antibiotics, such as Monensin and Salinomycin. it is unique in its specific structure and ionophore properties. Unlike Monensin, which has a broader spectrum of activity, this compound is more selective for gram-positive bacteria. Similar compounds include:
Monensin: A polyether antibiotic with broad-spectrum activity.
Salinomycin: Another polyether antibiotic with activity against gram-positive bacteria
This compound stands out due to its high affinity for monovalent cations and its specific activity against gram-positive bacteria, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
75761-62-5 |
---|---|
Molecular Formula |
C44H69NO12 |
Molecular Weight |
804 g/mol |
IUPAC Name |
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C44H69NO12/c1-25-21-27(3)44(50,24-52-40(49)45-20-16-31-13-11-10-12-14-31)56-35(25)33-22-26(2)38(53-33)42(8)17-15-34(54-42)41(7)18-19-43(57-41)23-32(46)28(4)37(55-43)29(5)36(51-9)30(6)39(47)48/h10-14,25-30,32-38,46,50H,15-24H2,1-9H3,(H,45,49)(H,47,48)/t25?,26?,27?,28?,29?,30?,32?,33?,34?,35?,36?,37?,38?,41-,42-,43?,44-/m0/s1 |
InChI Key |
BMTPRPLWWXOKLI-RZMZQETLSA-N |
Isomeric SMILES |
CC1CC([C@@](OC1C2CC(C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C |
Synonyms |
antibiotic X-14667A X 14667A X-14667A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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